Trisodium pentacyanoaminoferrate
Overview
Description
It appears as a yellow or green solid. This compound is known for its unique coordination chemistry and has been studied for various applications in analytical chemistry and industrial processes.
Mechanism of Action
Target of Action
It’s known that similar compounds, such as the calcium and zinc trisodium salts of dtpa, interact with transuranic radionuclides . These radionuclides are the primary targets, and the compound works by forming highly stable complexes with them .
Mode of Action
Trisodium pentacyanoaminoferrate interacts with its targets by exchanging cations with transuranic radionuclides to form higher affinity complexes . This interaction promotes the elimination of these radionuclides by glomerular filtration into the urine .
Biochemical Pathways
The process of forming complexes with radionuclides and promoting their elimination can impact various biochemical processes, particularly those related to metal ion homeostasis .
Pharmacokinetics
Based on its mode of action, it can be inferred that the compound is likely to be excreted via the kidneys after forming complexes with radionuclides .
Result of Action
The primary result of this compound’s action is the formation of stable complexes with radionuclides, leading to their elimination from the body . This can help reduce the body’s burden of these potentially harmful substances.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions could potentially interfere with its ability to form complexes with radionuclides . Additionally, factors such as pH and temperature could potentially affect the stability of the compound and its complexes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of trisodium pentacyanoaminoferrate typically involves the reaction of ferrous chloride tetrahydrate with sodium cyanide and ammonia in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
[ \text{FeCl}_2 \cdot 4\text{H}_2\text{O} + 5\text{NaCN} + \text{NH}_3 \rightarrow \text{Na}_3[\text{Fe}(\text{CN})_5\text{NH}_3] \cdot \text{H}_2\text{O} + 2\text{NaCl} + 4\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and precise control of temperature and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Trisodium pentacyanoaminoferrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the ammonia ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pentacyanoferrate complexes with different ligands, while reduction reactions may produce lower oxidation state iron complexes.
Scientific Research Applications
Trisodium pentacyanoaminoferrate has been extensively studied for its applications in various fields:
Chemistry: It is used as a reagent in analytical chemistry for the determination of various compounds, including chloramphenicol.
Biology: The compound’s coordination chemistry is explored for potential biological applications, such as enzyme inhibition studies.
Medicine: Research is ongoing to investigate its potential use in medical diagnostics and therapeutics.
Industry: It is used in industrial processes, including the synthesis of substituted aromatic amines.
Comparison with Similar Compounds
Similar Compounds
Trisodium pentacyanoferrate: Similar in structure but lacks the ammonia ligand.
Sodium ferrocyanide: Another iron-cyanide complex with different coordination chemistry.
Potassium ferricyanide: A related compound with iron in a higher oxidation state.
Uniqueness
Trisodium pentacyanoaminoferrate is unique due to its specific coordination environment, which includes an ammonia ligand. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
trisodium;azane;iron(2+);pentacyanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5CN.Fe.H3N.3Na/c5*1-2;;;;;/h;;;;;;1H3;;;/q5*-1;+2;;3*+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMPDCMTFVOHSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.N.[Na+].[Na+].[Na+].[Fe+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FeN6Na3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13717-31-2 (Parent) | |
Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
271.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14099-05-9 | |
Record name | Ferrate(3-), amminepentakis(cyano-C)-, trisodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014099059 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does trisodium pentacyanoaminoferrate enable the spectrophotometric determination of chloramphenicol and its esters?
A1: this compound reacts with aromatic nitro compounds, like chloramphenicol, after their reduction with zinc and calcium chloride. This reaction forms a purple-colored product. [] This product exhibits maximum absorbance in the visible light range between 480 and 540 nm. By measuring the absorbance of the solution at this specific wavelength, the concentration of chloramphenicol or its esters can be determined using the Beer-Lambert law. [] This method allows for quantitative analysis of these compounds, even within complex drug mixtures. []
Q2: What are the advantages of using this compound for this type of analysis?
A2: The research highlights several benefits of using this compound in this specific spectrophotometric method:
- Sensitivity: The method demonstrates good sensitivity, enabling the determination of chloramphenicol and its esters within a concentration range of 4 to 32 micrograms/mL. []
- Selectivity: The reaction is specific to aromatic nitro compounds. Importantly, common excipients and other drugs often present in combination formulations with chloramphenicol, such as benzocaine, lignocaine, sulfadiazine, nitrofurantoin, ascorbic acid, hydrocortisone, prednisolone, streptomycin, and tetracycline, do not interfere with the analysis. [] This eliminates the need for time-consuming separation steps.
- Simplicity: The procedure is relatively straightforward, involving reduction of the nitro group followed by reaction with this compound and subsequent spectrophotometric measurement. []
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